1-(2-methoxyethyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-indole-3-carboxamide
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Overview
Description
1-(2-methoxyethyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-indole-3-carboxamide is a synthetic organic compound It belongs to the class of indole derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyethyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-indole-3-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.
Attachment of the Piperidine Moiety: The piperidine moiety can be introduced through nucleophilic substitution reactions, where the indole derivative is reacted with a piperidine derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyethyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases for nucleophilic substitution; acids or Lewis acids for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-indole-3-carboxamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
1H-indole-3-carboxamide: A simpler analog without the piperidine and methoxyethyl groups.
N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-indole-3-carboxamide: Lacks the methoxyethyl group.
1-(2-methoxyethyl)-1H-indole-3-carboxamide: Lacks the piperidine group.
Uniqueness
1-(2-methoxyethyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-indole-3-carboxamide is unique due to the presence of both the piperidine and methoxyethyl groups, which may confer distinct chemical and biological properties compared to its simpler analogs. These structural features may enhance its stability, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C21H31N3O2 |
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Molecular Weight |
357.5 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)indole-3-carboxamide |
InChI |
InChI=1S/C21H31N3O2/c1-20(2)12-15(13-21(3,4)23-20)22-19(25)17-14-24(10-11-26-5)18-9-7-6-8-16(17)18/h6-9,14-15,23H,10-13H2,1-5H3,(H,22,25) |
InChI Key |
BANMEDSDPGZFQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CN(C3=CC=CC=C32)CCOC)C |
Origin of Product |
United States |
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